molecular formula C14H24N4 B15273190 1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine

Cat. No.: B15273190
M. Wt: 248.37 g/mol
InChI Key: ZOTPPWKZZNOSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine typically involves the reaction of 2,6-dimethylpyrimidine with N-propylpiperidine under specific conditions. One common method involves the use of a catalytic amount of acetic acid under microwave irradiation conditions . This method yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyrimidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of pyrimidine and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine

InChI

InChI=1S/C14H24N4/c1-4-7-15-13-5-8-18(9-6-13)14-10-11(2)16-12(3)17-14/h10,13,15H,4-9H2,1-3H3

InChI Key

ZOTPPWKZZNOSMG-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCN(CC1)C2=NC(=NC(=C2)C)C

Origin of Product

United States

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